7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrO5/c1-28-22-5-3-2-4-18(22)20-13-30-23-12-17(10-11-19(23)24(20)27)29-14-21(26)15-6-8-16(25)9-7-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHYOANSECDPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves the reaction of 4-bromophenacyl bromide with 2-methoxyphenyl chromen-4-one under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound using reducing agents such as lithium aluminum hydride can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Research indicates that this compound exhibits several pharmacological properties:
Anti-inflammatory Activity
Compounds with chromene structures are known for their anti-inflammatory effects. Studies have shown that derivatives similar to 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one can inhibit the production of pro-inflammatory cytokines.
Case Study :
A murine model demonstrated significant reduction in paw edema when treated with chromene derivatives, indicating their potential as anti-inflammatory agents.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Chromenes are recognized for their ability to scavenge free radicals, thus reducing oxidative stress.
Research Findings :
In vitro studies revealed that compounds similar to this one exhibited significant radical-scavenging activity, which could be attributed to the chromene moiety's structural features.
Anticancer Properties
The cytotoxic effects of this compound on cancer cell lines have been documented extensively. Research indicates selective cytotoxicity towards breast cancer cells (MCF-7), with promising IC50 values suggesting effective concentrations for inducing cell death.
Cytotoxicity Analysis :
Studies have shown that chromene derivatives can induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential in cancer therapeutics.
Mechanism of Action
The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position substituent significantly impacts biological activity and physicochemical properties. Key comparisons include:
Key Insight: Bromine at the 7-position (target compound) offers a balance between lipophilicity and steric demand, whereas chlorine (4a, ARM00) or non-halogenated groups (e.g., methoxybenzyloxy) alter electronic properties and biological targeting .
Variations at the 3-Position
The 3-position methoxyphenyl group is critical for π-π stacking and receptor binding:
Key Insight : The 2-methoxyphenyl group in the target compound may optimize steric compatibility with hydrophobic enzyme pockets compared to para-substituted analogs .
Biological Activity
7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic compound belonging to the chromenone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies.
Chemical Structure
The compound's structure features a chromenone backbone with specific substituents that influence its biological properties:
- IUPAC Name : this compound
- Molecular Formula : C19H18BrO5
- Molecular Weight : 420.26 g/mol
Biological Activity Overview
Research indicates that compounds within the chromenone family exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The specific activities of this compound are summarized below:
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reducing inflammation. |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). |
| Neuroprotective | Potentially protects neuronal cells by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound shows significant inhibitory effects on enzymes such as AChE and BuChE, which are crucial in neurodegenerative diseases like Alzheimer's.
- Inflammatory Pathways Modulation : By inhibiting COX and LOX pathways, the compound may alleviate symptoms associated with chronic inflammation .
- Cytotoxicity Against Cancer Cells : Studies have demonstrated that the compound can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of chromenone derivatives:
- Substituent Effects : The presence of the bromine atom in the para position of the phenyl group enhances the reactivity and potential interaction with biological targets compared to other halogenated analogs.
- Electron-Drawing Groups : The methoxy group at the meta position may modulate lipophilicity and bioavailability, influencing overall efficacy .
Case Studies
Several studies have explored the biological activity of related compounds:
- Cytotoxicity Study : A derivative with similar structural features was tested against MCF-7 cells, showing significant cytotoxicity with an IC50 value indicating high potency in inducing apoptosis .
- Neuroprotective Effects : Research on isoflavone derivatives highlighted dual-targeting effects against AChE and BuChE, suggesting that modifications to the chromenone structure can enhance neuroprotective properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
